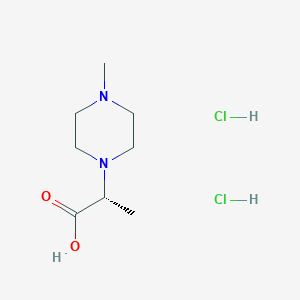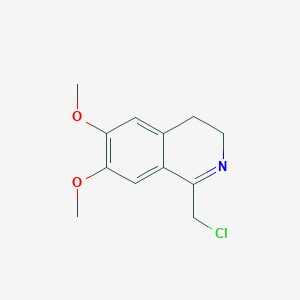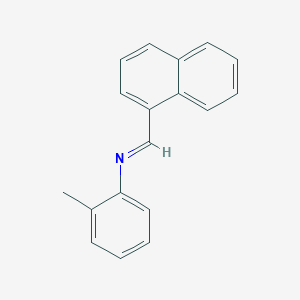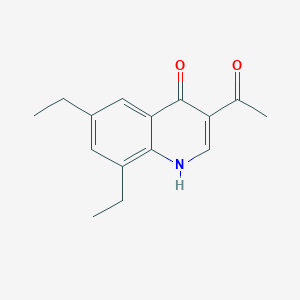![molecular formula C14H13N3O B11867873 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine CAS No. 918882-23-2](/img/structure/B11867873.png)
2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of a benzyl group at position 2 and a methoxy group at position 7 further distinguishes this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid as a catalyst . This reaction proceeds through a series of steps, including cyclization and functional group modifications, to yield the desired pyrazolopyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly against certain types of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . The compound may also interact with other proteins and pathways, contributing to its diverse biological effects.
Comparison with Similar Compounds
2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine can be compared with other pyrazolopyridine derivatives:
2-Benzyl-7-hydroxy-2H-pyrazolo[3,4-c]pyridine: Similar structure but with a hydroxy group instead of a methoxy group, which may alter its reactivity and biological activity.
2-Benzyl-7-chloro-2H-pyrazolo[3,4-c]pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interaction with biological targets.
Properties
CAS No. |
918882-23-2 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-benzyl-7-methoxypyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C14H13N3O/c1-18-14-13-12(7-8-15-14)10-17(16-13)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
InChI Key |
KQRBOXDFWSGYNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=CN(N=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B11867801.png)


![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)



![3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11867840.png)


![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11867859.png)

![2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B11867869.png)
